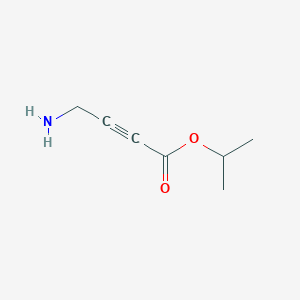
Propan-2-yl 4-aminobut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-aminobut-2-ynoate is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-aminobut-2-ynoate involves the reaction of 4-aminobut-2-ynoic acid with isopropanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-aminobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-aminobut-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-aminobut-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-aminobut-2-enoate
- Propan-2-yl 4-aminobut-2-ynoic acid
- Propan-2-yl 4-aminobut-2-ynyl ether
Uniqueness
Propan-2-yl 4-aminobut-2-ynoate is unique due to its specific structure, which includes an amino group and an alkyne functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research purposes .
Biological Activity
Propan-2-yl 4-aminobut-2-ynoate, also known as isopropyl 4-aminobut-2-ynoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an amino group, a ynoate functional group, and an isopropyl moiety which may contribute to its biological activities.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that play a role in cellular processes. For example, studies indicate that compounds with similar structures can act as inhibitors of histone methyltransferases (HMTs), which are critical in regulating gene expression through chromatin modification .
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .
- Neuroprotective Potential : There is emerging evidence that derivatives of amino acids and related compounds can influence neurotransmitter systems. This compound may interact with GABAergic pathways, suggesting potential applications in treating neurological disorders such as epilepsy .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of various compounds, this compound was evaluated against K562 human leukemia cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This indicates a moderate level of potency comparable to other known anticancer agents .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. The compound demonstrated favorable interactions with the active site of EZH2 (Enhancer of Zeste Homolog 2), a key regulator in epigenetic modification associated with cancer .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
propan-2-yl 4-aminobut-2-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-6(2)10-7(9)4-3-5-8/h6H,5,8H2,1-2H3 |
InChI Key |
DJQIDUUPDWEMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















